molecular formula C12H16N2O3 B2758821 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone CAS No. 1956366-42-9

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone

Cat. No. B2758821
CAS RN: 1956366-42-9
M. Wt: 236.271
InChI Key: BKEOUSACXRADPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.271 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone consists of a cyclohexanone ring attached to a 2,4-dimethoxypyrimidine ring . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone are not fully detailed in the sources I found. It is known that the compound has a molecular weight of 236.27 , but information on properties like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Potential Anticancer Applications

Research into chromene derivatives, closely related to the structural framework of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone, has indicated their potential as leads for new anticancer drugs. Studies involving molecular modeling and chemical shift assignments through Nuclear Magnetic Resonance (NMR) techniques have shown that these compounds can act as DNA intercalators, suggesting their use in developing anticancer therapies (Priscila Ivo Rubim de Santana et al., 2020).

Cyclin-Dependent Kinase Inhibition

Compounds structurally similar to 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone have been studied for their role as cyclin-dependent kinase inhibitors, crucial for cell cycle regulation. These studies have led to the identification of novel compounds with potent CDK2 inhibition capabilities, which could be further explored for cancer treatment (Shudong Wang et al., 2004).

Material Science Applications

In material science, derivatives of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone have been utilized in the synthesis of blue-emitting heteroleptic Ir(III) phosphors. These compounds have shown potential as blue dopants for phosphorescent organic light-emitting diodes (OLEDs), demonstrating the versatility of this chemical framework in developing electronic and photonic materials (Tainan Duan et al., 2015).

Synthesis of Heterocyclic Compounds

The structural motif of 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone is instrumental in synthesizing a variety of heterocyclic compounds, which are key intermediates in pharmaceuticals and agrochemicals. Studies have explored the reactivity of related compounds towards different nucleophiles, leading to the synthesis of pyrimidinone and oxazinone derivatives with potential antimicrobial activities (A. Hossan et al., 2012).

Safety and Hazards

While specific safety and hazard information for 3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone is not available, it’s important to handle all chemical compounds with care, following appropriate safety protocols. Always refer to Material Safety Data Sheets (MSDS) for specific safety information .

properties

IUPAC Name

3-(2,4-dimethoxypyrimidin-5-yl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-11-10(7-13-12(14-11)17-2)8-4-3-5-9(15)6-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEOUSACXRADPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C2CCCC(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxypyrimidin-5-yl)cyclohexanone

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